Methyl 4-sulfanylphenyl carbonate
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Overview
Description
Methyl 4-sulfanylphenyl carbonate is an organic compound characterized by the presence of a carbonate group attached to a phenyl ring substituted with a sulfanyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-sulfanylphenyl carbonate typically involves the reaction of 4-mercaptophenol with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-sulfanylphenyl carbonate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The carbonate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the carbonate group, forming carbamates or carbonates.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-mercaptophenol and methanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Amines, alcohols, in the presence of a base like triethylamine
Hydrolysis: Acidic or basic aqueous solutions
Major Products:
Oxidation: Sulfoxides, sulfones
Substitution: Carbamates, carbonates
Hydrolysis: 4-mercaptophenol, methanol
Scientific Research Applications
Methyl 4-sulfanylphenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-sulfanylphenyl carbonate involves its interaction with nucleophiles, leading to the formation of various products through substitution reactions. The sulfanyl group can also undergo oxidation, affecting the compound’s reactivity and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Methyl 4-hydroxyphenyl carbonate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl 4-nitrophenyl carbonate: Contains a nitro group, leading to different reactivity and applications.
Methyl 4-aminophenyl carbonate:
Uniqueness: Methyl 4-sulfanylphenyl carbonate is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties, such as increased nucleophilicity and the ability to undergo oxidation to form sulfoxides and sulfones. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
62262-75-3 |
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Molecular Formula |
C8H8O3S |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
methyl (4-sulfanylphenyl) carbonate |
InChI |
InChI=1S/C8H8O3S/c1-10-8(9)11-6-2-4-7(12)5-3-6/h2-5,12H,1H3 |
InChI Key |
AKSLPCYHPCZUTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)S |
Origin of Product |
United States |
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